molecular formula C20H22N8O B2704775 (3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034349-53-4

(3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2704775
CAS No.: 2034349-53-4
M. Wt: 390.451
InChI Key: VALCGGKEZPPDEG-UHFFFAOYSA-N
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Description

(3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a tetrazole ring, a phenyl group, a tetrahydrocinnoline moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Phenyl Group: The tetrazole can be coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.

    Synthesis of Tetrahydrocinnoline: This involves the reduction of cinnoline derivatives.

    Formation of Piperazine Derivative: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Final Coupling: The final step involves coupling the tetrazole-phenyl derivative with the tetrahydrocinnoline-piperazine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could occur at the tetrazole ring or the cinnoline moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could take place at the phenyl ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

Medicinal chemistry could explore this compound for drug development, particularly targeting neurological or cardiovascular diseases.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-tetrazol-1-yl)phenyl)methanone: Lacks the piperazine and tetrahydrocinnoline moieties.

    (4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone: Lacks the tetrazole and phenyl groups.

Uniqueness

The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone lies in its combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O/c29-20(16-5-3-6-17(12-16)28-14-21-24-25-28)27-10-8-26(9-11-27)19-13-15-4-1-2-7-18(15)22-23-19/h3,5-6,12-14H,1-2,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALCGGKEZPPDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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